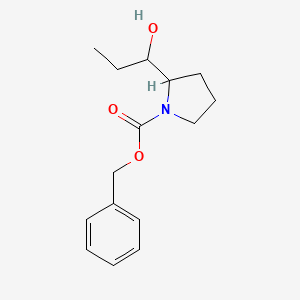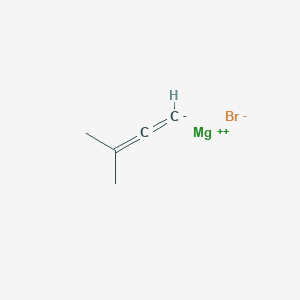
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) is a chemical compound that belongs to the class of organometallic compounds It is characterized by the presence of a magnesium atom bonded to a bromide ion and a 3-methylbuta-1,2-dien-1-ide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) typically involves the reaction of magnesium bromide with 3-methylbuta-1,2-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions, such as temperature and solvent, are optimized to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. The use of automated systems and reactors helps in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) exerts its effects involves its interaction with molecular targets and pathways. The magnesium atom plays a crucial role in coordinating with other molecules, facilitating various chemical transformations. The bromide ion and the 3-methylbuta-1,2-dien-1-ide moiety contribute to the compound’s reactivity and specificity in different reactions.
相似化合物的比较
Similar Compounds
Magnesium chloride 3-methylbuta-1,2-dien-1-ide (1/1/1): Similar structure but with chloride instead of bromide.
Magnesium iodide 3-methylbuta-1,2-dien-1-ide (1/1/1): Similar structure but with iodide instead of bromide.
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/2): Similar structure but with a different stoichiometry.
Uniqueness
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) is unique due to its specific combination of magnesium, bromide, and the 3-methylbuta-1,2-dien-1-ide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
113477-44-4 |
|---|---|
分子式 |
C5H7BrMg |
分子量 |
171.32 g/mol |
InChI |
InChI=1S/C5H7.BrH.Mg/c1-4-5(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
FPWXIHQBEUJBOJ-UHFFFAOYSA-M |
规范 SMILES |
CC(=C=[CH-])C.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


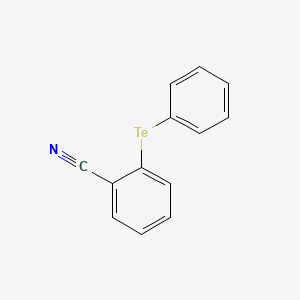
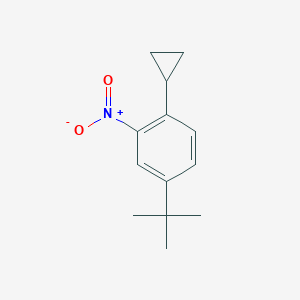
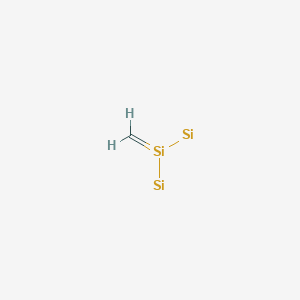
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)
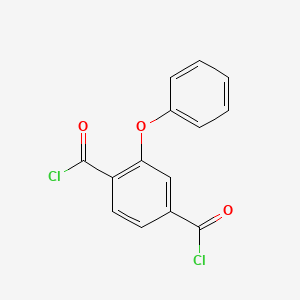
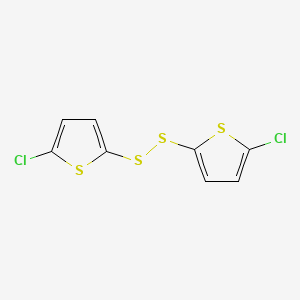
![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
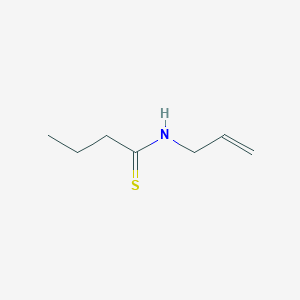
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
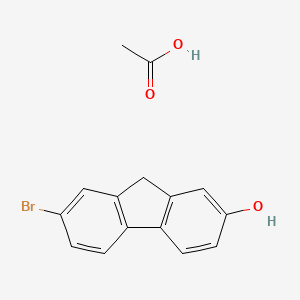
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
